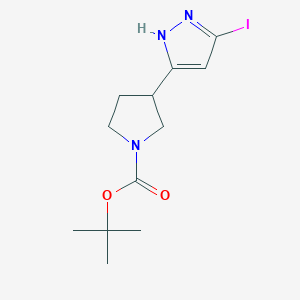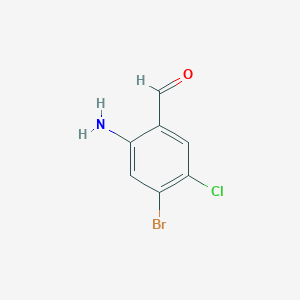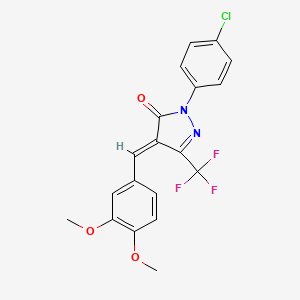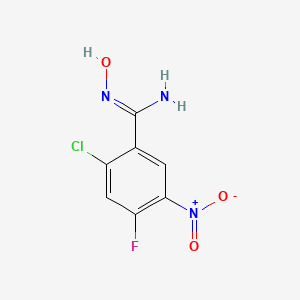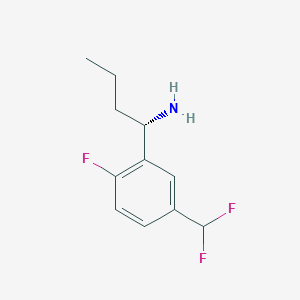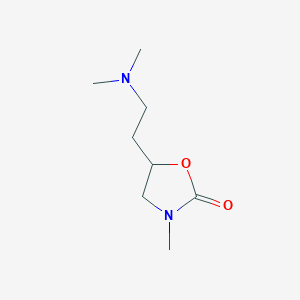
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one is a chemical compound with a unique structure that combines an oxazolidinone ring with a dimethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one typically involves the reaction of 3-methyloxazolidin-2-one with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the dimethylamino group.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the oxazolidinone ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. The dimethylaminoethyl side chain can interact with various receptors or enzymes, modulating their activity. The oxazolidinone ring may also play a role in the compound’s biological activity by stabilizing the interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Tris 2-(dimethylamino)ethyl amine
- Poly(2-(dimethylamino)ethyl methacrylate)
Uniqueness
5-(2-(Dimethylamino)ethyl)-3-methyloxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and a dimethylaminoethyl side chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
5-[2-(dimethylamino)ethyl]-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)5-4-7-6-10(3)8(11)12-7/h7H,4-6H2,1-3H3 |
Clé InChI |
YLBKWFQDZCFPBR-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(OC1=O)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)

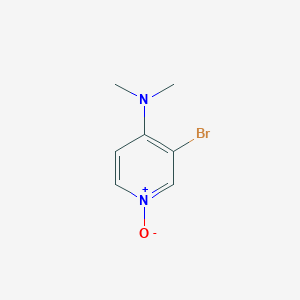
![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
![2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
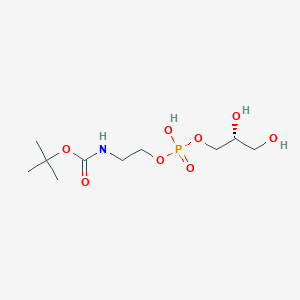
![1,5,5-Trimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12976025.png)
